molecular formula C39H53N5O8 B12318089 Desthiobiotin-PEG4-DBCO

Desthiobiotin-PEG4-DBCO

Cat. No.: B12318089
M. Wt: 719.9 g/mol
InChI Key: RLLRLVMWDMAIJT-UHFFFAOYSA-N
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Description

DBCO-PEG4-Desthiobiotin is a compound that combines a desthiobiotin group with a DBCO functional group through a PEG4 linker. Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with high specificity but lower affinity compared to biotin. The DBCO group is a click chemistry handle that reacts rapidly with azide groups on target molecules, making it useful for bio-conjugation and labeling applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

DBCO-PEG4-Desthiobiotin is synthesized through a series of chemical reactions that involve the conjugation of desthiobiotin to a PEG4 linker, followed by the attachment of the DBCO group. The synthesis typically involves the use of organic solvents such as DMSO, DMF, MeOH, DCM, and THF. The reaction conditions are optimized to ensure high purity and yield, with the final product being purified using techniques such as HPLC .

Industrial Production Methods

In industrial settings, the production of DBCO-PEG4-Desthiobiotin follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and scalability. The compound is typically stored at -20°C to maintain its stability and shelf life .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG4-Desthiobiotin primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves the DBCO group reacting with azide groups on target molecules without the need for a copper catalyst .

Common Reagents and Conditions

The common reagents used in these reactions include azide-labeled biomolecules and various organic solvents. The reactions are typically carried out under mild buffer conditions, making them suitable for biological applications .

Major Products Formed

The major products formed from these reactions are bioconjugates where the DBCO-PEG4-Desthiobiotin is covalently linked to the target molecule through the azide group. This results in stable and specific labeling of the target molecule .

Scientific Research Applications

DBCO-PEG4-Desthiobiotin has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Employed in pull-down assays and affinity purification due to its ability to bind to streptavidin with high specificity.

    Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.

    Industry: Applied in the production of bioconjugates for various industrial processes

Mechanism of Action

The mechanism of action of DBCO-PEG4-Desthiobiotin involves the rapid and specific reaction of the DBCO group with azide groups on target molecules. This reaction forms a stable triazole linkage, allowing for the efficient labeling and detection of the target molecule. The PEG4 linker enhances the hydrophilicity of the compound, reducing aggregation and increasing the accessibility of the desthiobiotin moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DBCO-PEG4-Desthiobiotin is unique due to its combination of a desthiobiotin group and a DBCO functional group, allowing for specific and efficient bio-conjugation without the need for a copper catalyst. Its lower affinity for streptavidin compared to biotin makes it suitable for applications where reversible binding is desired .

Properties

Molecular Formula

C39H53N5O8

Molecular Weight

719.9 g/mol

IUPAC Name

N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

InChI

InChI=1S/C39H53N5O8/c1-30-34(43-39(48)42-30)12-3-2-4-14-36(45)41-20-22-50-24-26-52-28-27-51-25-23-49-21-18-37(46)40-19-17-38(47)44-29-33-11-6-5-9-31(33)15-16-32-10-7-8-13-35(32)44/h5-11,13,30,34H,2-4,12,14,17-29H2,1H3,(H,40,46)(H,41,45)(H2,42,43,48)

InChI Key

RLLRLVMWDMAIJT-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Origin of Product

United States

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